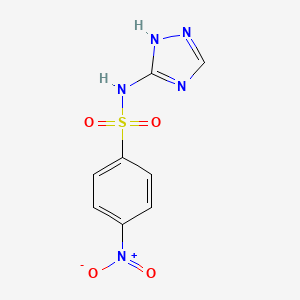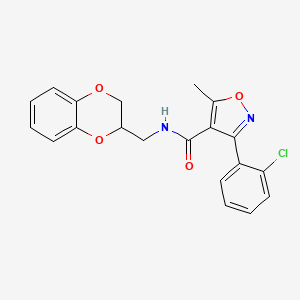
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide
Overview
Description
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorophenyl group, a benzodioxin moiety, and an oxazole ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable phenyl precursor to introduce the 2-chlorophenyl group. This is followed by the formation of the benzodioxin ring through a cyclization reaction involving appropriate dihydroxy and methylene precursors. The oxazole ring is then constructed via a condensation reaction with suitable amine and carboxylic acid derivatives. The final step involves the coupling of the oxazole derivative with the benzodioxin intermediate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This typically includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxazole ring or the benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced oxazole or benzodioxin derivatives. Substitution reactions can result in a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the development of new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acid
- 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, benzodioxin moiety, and oxazole ring imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-18(19(23-27-12)14-6-2-3-7-15(14)21)20(24)22-10-13-11-25-16-8-4-5-9-17(16)26-13/h2-9,13H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRUDGQCNFDYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B3860758.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3860763.png)
![7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860764.png)
![2-(naphthalen-1-yl)-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B3860765.png)
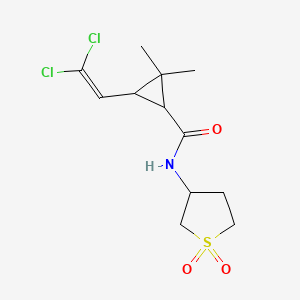
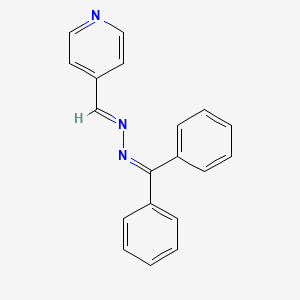
![4-[(E)-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B3860810.png)
![N-benzyl-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3860817.png)
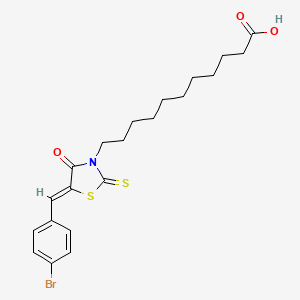
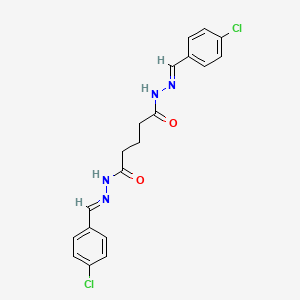
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3860831.png)
![ethyl (2Z)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860837.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3860843.png)
